molecular formula C18H12ClN3OS B14235143 Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]- CAS No. 393856-42-3

Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]-

Cat. No.: B14235143
CAS No.: 393856-42-3
M. Wt: 353.8 g/mol
InChI Key: ARAYQVWYQOCLIL-UHFFFAOYSA-N
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Description

Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]- is a complex organic compound with a unique structure that includes a phenol group, a pyrimidine ring, and a chlorophenyl ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]- typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the chlorophenyl ethynyl group, and the attachment of the phenol group. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Ethynyl Group: This step may involve the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the ethynyl group.

    Attachment of the Phenol Group: This can be done through nucleophilic substitution reactions, where the phenol group is introduced to the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]- can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the nitro group may produce amines.

Scientific Research Applications

Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-amino-: Similar in structure but lacks the pyrimidine ring and chlorophenyl ethynyl group.

    Phenol, 4-chloro-: Contains a chlorophenyl group but lacks the pyrimidine ring and ethynyl group.

Uniqueness

Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

393856-42-3

Molecular Formula

C18H12ClN3OS

Molecular Weight

353.8 g/mol

IUPAC Name

4-[2-amino-5-[2-(4-chlorophenyl)ethynyl]pyrimidin-4-yl]sulfanylphenol

InChI

InChI=1S/C18H12ClN3OS/c19-14-5-2-12(3-6-14)1-4-13-11-21-18(20)22-17(13)24-16-9-7-15(23)8-10-16/h2-3,5-11,23H,(H2,20,21,22)

InChI Key

ARAYQVWYQOCLIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CN=C(N=C2SC3=CC=C(C=C3)O)N)Cl

Origin of Product

United States

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